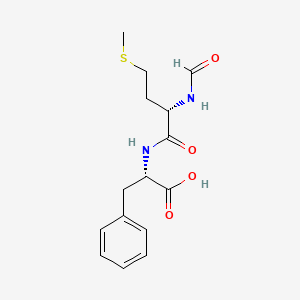

N-(N-Formyl-L-methionyl)-L-phenylalanine

Übersicht

Beschreibung

“N-(N-Formyl-L-methionyl)-L-phenylalanine” is also known as N-Formyl-Met-Leu-Phe (fMLF or fMLP), a chemotactic peptide . It is used in the initiation of protein synthesis from bacterial and organellar genes, and may be removed post-translationally .

Synthesis Analysis

The synthesis of N-(N-Formyl-L-methionyl)-L-phenylalanine involves the addition of the formyl group to methionine. This modification is done after methionine has been loaded onto tRNA fMet by aminoacyl-tRNA synthetase .

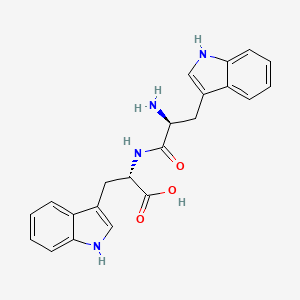

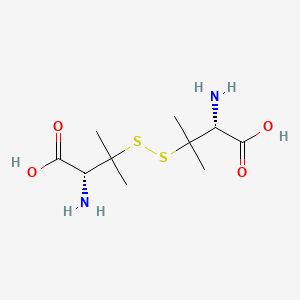

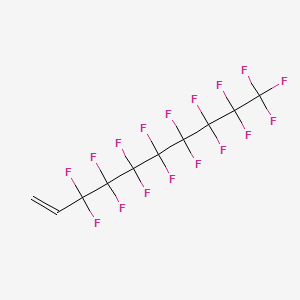

Molecular Structure Analysis

The empirical formula of N-(N-Formyl-L-methionyl)-L-phenylalanine is C21H31N3O5S . Its molecular weight is 437.55 . The InChI string is 1S/C21H31N3O5S/c1-14(2)11-17(23-19(26)16(22-13-25)9-10-30-3)20(27)24-18(21(28)29)12-15-7-5-4-6-8-15/h4-8,13-14,16-18H,9-12H2,1-3H3,(H,22,25)(H,23,26)(H,24,27)(H,28,29)/t16-,17-,18-/m0/s1 .

Chemical Reactions Analysis

The initiating methionine residue enters the ribosome as N-formylmethionyl tRNA. This process occurs in Escherichia coli and other bacteria as well as in the mitochondria of eukaryotic cells .

Physical And Chemical Properties Analysis

N-(N-Formyl-L-methionyl)-L-phenylalanine is a powder with a molecular weight of 437.55 . It is soluble in acetic acid .

Wissenschaftliche Forschungsanwendungen

Structural Insights and Molecular Interactions

Conformation and Hydrogen Bonding N-(N-Formyl-L-methionyl)-L-phenylalanine exhibits distinct structural features, primarily characterized by its ability to form parallel beta-sheet structures stabilized by C-H...O hydrogen bonds. These features are integral to the chemotactic N-formyl methionyl peptides' structure and function, as elucidated through crystallographic studies (Parthasarathy, Fridey, & Srikrishnan, 2009). Similarly, the crystal and molecular structure of heterochiral N-formyl methionyl peptides have been reported, shedding light on the solid-state peptide conformation, which varies significantly from solution states, indicating the flexible nature of these peptides (Eggleston, 2009).

Thermodynamic Properties The standard thermodynamic functions of tripeptides related to N-(N-Formyl-L-methionyl)-L-phenylalanine have been meticulously studied, revealing their stability over a wide temperature range and providing insights into their heat capacities, enthalpies, entropies, and Gibbs energies. These findings are crucial for understanding the physical properties of these peptides and their interactions with biological systems (Markin et al., 2014).

Applications in Drug Delivery and Immunological Response

Liposome Formulation for Targeted Drug Delivery Innovative approaches in drug delivery have utilized N-(N-Formyl-L-methionyl)-L-phenylalanine-modified liposomes to enhance drug concentration at inflammatory sites. The peptide's specific interaction with formyl peptide receptors on target cells like macrophages has been exploited to improve the targeting efficiency of liposomes, offering promising avenues for anti-inflammatory drug carriers (Qin et al., 2014).

Cellular Activation and Binding Dynamics The peptide's binding to surface receptors on phagocytic cells has been a focal point of research. Studies have shown that while conjugates with multiple N-formyl-methionyl peptides exhibit enhanced binding to phagocytic cells, they do not significantly increase cellular activation, indicating a potential for targeted drug delivery without triggering excessive immune responses (Pooyan et al., 2002).

Enzymatic Degradation and Immune Modulation Research has also delved into the enzymes involved in the degradation of chemotactic N-formyl peptides, highlighting the intricate balance maintained by the immune system to mitigate unwanted inflammation, particularly in response to commensal bacteria in the gut. This degradation process is crucial in preventing excessive immune responses and maintaining homeostasis (Nguyen & Pei, 2005).

Safety And Hazards

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4S/c1-22-8-7-12(16-10-18)14(19)17-13(15(20)21)9-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3,(H,16,18)(H,17,19)(H,20,21)/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZQJQFGSAAGNSI-STQMWFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80944615 | |

| Record name | N-{1-Hydroxy-2-[(hydroxymethylidene)amino]-4-(methylsulfanyl)butylidene}phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(N-Formyl-L-methionyl)-L-phenylalanine | |

CAS RN |

22008-60-2 | |

| Record name | N-Formylmethionylphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022008602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{1-Hydroxy-2-[(hydroxymethylidene)amino]-4-(methylsulfanyl)butylidene}phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1346943.png)